2H-Pyrano(4,3,2-de)-1-benzopyran
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrano(4,3,2-de)-1-benzopyran typically involves intramolecular cyclization reactions. One common method includes the reaction of 4-chloromethyl-5-hydroxycoumarin with substituted 2-thioxopyridine-3-carbonitriles. The presence of spatially adjacent active methylene, nitrile, and hydroxyl groups under the action of a base leads to consecutive intramolecular cyclization reactions, forming the desired heterocyclic system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the development of efficient and scalable synthetic routes remains a topic of ongoing research to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrano(4,3,2-de)-1-benzopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2H-Pyrano(4,3,2-de)-1-benzopyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2H-Pyrano(4,3,2-de)-1-benzopyran involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2H-Pyrano(3,2-c)chromene: Known for its optoelectronic applications.
Chromeno(4,3-d)thieno(3,2-b5,4-b’)dipyridine: Used in the synthesis of complex heterocyclic systems.
Chromeno(3,4-c)pyrido(3’,2’4,5)thieno(2,3-e)pyridazine: Exhibits valuable optical properties.
Uniqueness: 2H-Pyrano(4,3,2-de)-1-benzopyran stands out due to its unique structure, which imparts distinct optical properties and potential bioactivity. Its ability to undergo various chemical reactions and form complex derivatives further enhances its versatility in scientific research .
Properties
CAS No. |
203-98-5 |
---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2,8-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,5,9(13),10-pentaene |
InChI |
InChI=1S/C11H8O2/c1-2-9-11-8(4-6-12-9)5-7-13-10(11)3-1/h1-6H,7H2 |
InChI Key |
ZMZUPYWWZIDJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=COC3=CC=CC(=C23)O1 |
Origin of Product |
United States |
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